2-クロロ-3-(トリフルオロメチル)ベンジルブロミド

概要

説明

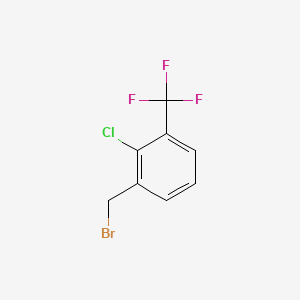

“2-Chloro-3-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H5BrClF3 and a molecular weight of 273.48 . It is also known by other names such as “1-bromomethyl-2-chloro-3-trifluoromethyl benzene” and "1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene" .

Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(trifluoromethyl)benzyl bromide” can be represented by the SMILES string C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr . This indicates that the molecule consists of a benzene ring with a bromomethyl group, a chloro group, and a trifluoromethyl group attached to it .

Physical And Chemical Properties Analysis

“2-Chloro-3-(trifluoromethyl)benzyl bromide” has a molecular weight of 273.48 . It has a refractive index of 1.492 , a boiling point of 69 °C at 4 mmHg , and a density of 1.565 g/mL at 25 °C .

科学的研究の応用

FDA承認トリフルオロメチル基含有薬剤の合成

トリフルオロメチル(TFM, -CF3)基は、多くのFDA承認薬剤に共通する特徴です . 2-クロロ-3-(トリフルオロメチル)ベンジルブロミドのような化合物は、これらの薬剤の合成に使用され、その薬理作用に貢献します .

対称および非対称ベンジルチオエーテルの合成

2-クロロ-3-(トリフルオロメチル)ベンジルブロミドと類似の化合物である3-クロロベンジルブロミドは、対称および非対称ベンジルチオエーテルの合成に使用されてきました . 2-クロロ-3-(トリフルオロメチル)ベンジルブロミドは、同様の方法で使用できる可能性があります。

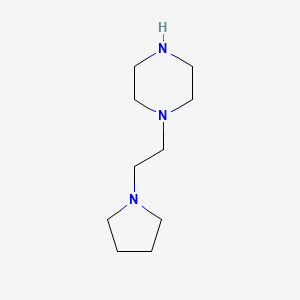

1-(3-クロロベンジル)-2-(ピロリジン-1-イルメチル)-1H-ベンゾイミダゾール二塩酸塩の合成

3-クロロベンジルブロミドは、1-(3-クロロベンジル)-2-(ピロリジン-1-イルメチル)-1H-ベンゾイミダゾール二塩酸塩の合成において、出発試薬として使用されてきました . 構造的類似性から、2-クロロ-3-(トリフルオロメチル)ベンジルブロミドは、同様の合成プロセスで使用できる可能性があります。

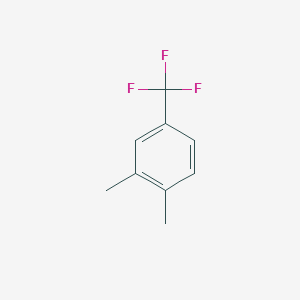

4-ニトロ-3-トリフルオロメチル-[N-(4-ヒドロキシフェニル)]ベンゾアミドの合成

2-クロロ-3-(トリフルオロメチル)ベンジルブロミドと類似の化合物である3-(トリフルオロメチル)ベンジルクロリドは、4-ニトロ-3-トリフルオロメチル-[N-(4-ヒドロキシフェニル)]ベンゾアミドの合成に使用されてきました . 2-クロロ-3-(トリフルオロメチル)ベンジルブロミドは、同様の方法で使用できる可能性があります。

フロクマフェンの調製

3-(トリフルオロメチル)ベンジルブロミドは、強力な抗凝血性殺鼠剤であるフロクマフェンの調製に使用されてきました . 構造的類似性から、2-クロロ-3-(トリフルオロメチル)ベンジルブロミドは、同様の調製プロセスで使用できる可能性があります。

ベンジル位の反応

2-クロロ-3-(トリフルオロメチル)ベンジルブロミドのような化合物は、ベンジル位で様々な反応を起こすことができ、フリーラジカル臭素化、求核置換反応、酸化などがあります . これらの反応は、多種多様な他の化合物を合成するために使用できます。

作用機序

Target of Action

Benzylic halides, a group to which this compound belongs, typically react with various organic compounds, suggesting a broad range of potential targets .

Mode of Action

The compound 2-Chloro-3-(trifluoromethyl)benzyl bromide interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that is rich in electron density, attacks the positively charged carbon atom in the benzylic position of the compound . This results in the replacement of the bromine atom with the nucleophile .

Pharmacokinetics

The compound’s metabolic robustness is suggested by a study showing that similar compounds remain largely intact after 30 minutes in the presence of human, rat, and mouse liver microsomes .

実験室実験の利点と制限

One of the main advantages of using 2-Chloro-3-(trifluoromethyl)benzyl bromide bromide in organic synthesis reactions is its high reactivity. The presence of the trifluoromethyl group increases the electrophilicity of the compound, allowing it to react with electron-rich sites in organic molecules. In addition, 2-Chloro-3-(trifluoromethyl)benzyl bromide bromide is soluble in both organic solvents and water, making it easy to use in a variety of laboratory experiments.

One of the main limitations of using 2-Chloro-3-(trifluoromethyl)benzyl bromide bromide is its toxicity. The compound is classified as a Category 2 carcinogen by the International Agency for Research on Cancer, and should be handled with extreme caution. In addition, its high reactivity can lead to unwanted side reactions in some cases.

将来の方向性

The use of 2-Chloro-3-(trifluoromethyl)benzyl bromide bromide in organic synthesis reactions has a number of potential applications. For example, it could be used in the synthesis of fluorinated compounds, such as fluorinated phenols, fluorinated amines, and fluorinated alcohols. In addition, it could be used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Finally, 2-Chloro-3-(trifluoromethyl)benzyl bromide bromide could be used in the synthesis of materials for use in 3D printing and other advanced manufacturing processes.

Safety and Hazards

“2-Chloro-3-(trifluoromethyl)benzyl bromide” is classified as a corrosive substance . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

特性

IUPAC Name |

1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHUUSQDKIEPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381159 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261763-22-8 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

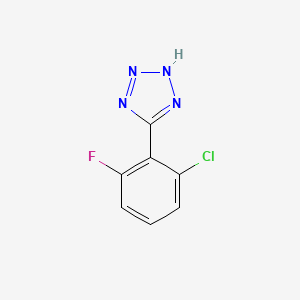

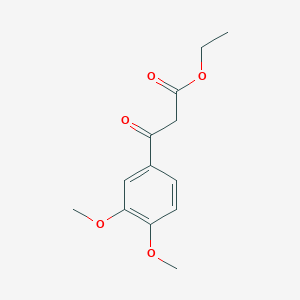

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

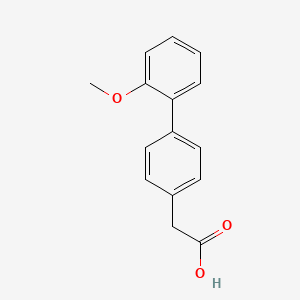

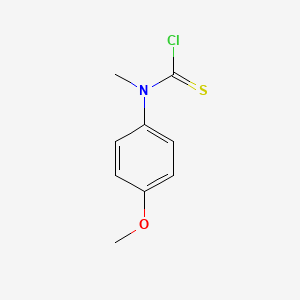

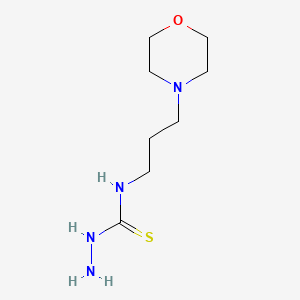

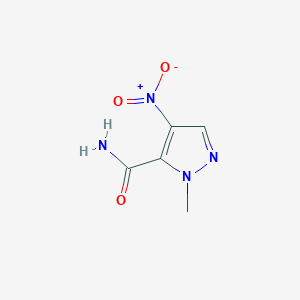

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)